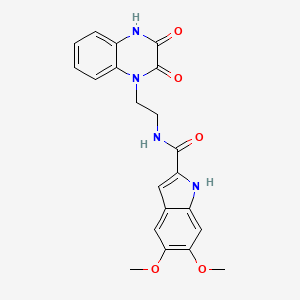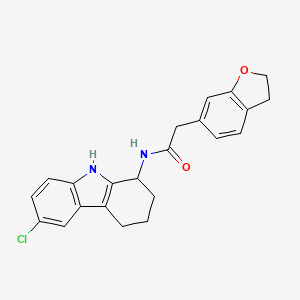methanone](/img/structure/B11004074.png)
[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl](1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a dioxido-thiazinane moiety, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach is to first synthesize the imidazole ring through cyclization reactions involving amido-nitriles under mild conditions . The chloro-substituted phenyl ring can be introduced via electrophilic aromatic substitution reactions. The thiazinane moiety is often synthesized through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The thiazinane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro-substituted phenyl ring can undergo reduction reactions to form the corresponding phenyl derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The chloro-substituted phenyl ring and thiazinane moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: can be compared with similar compounds, such as:
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the imidazole ring and thiazinane moiety in 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone sets it apart from these related compounds, offering distinct advantages in certain applications.
Properties
Molecular Formula |
C14H14ClN3O3S |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
[2-chloro-4-(1,1-dioxothiazinan-2-yl)phenyl]-imidazol-1-ylmethanone |
InChI |
InChI=1S/C14H14ClN3O3S/c15-13-9-11(18-6-1-2-8-22(18,20)21)3-4-12(13)14(19)17-7-5-16-10-17/h3-5,7,9-10H,1-2,6,8H2 |
InChI Key |
AIGHPRNCMSPOOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)N3C=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclohexyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11003991.png)
![5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11003999.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B11004002.png)
![1-(2H-indazol-3-yl)-5-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11004004.png)
![3-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11004006.png)


![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide](/img/structure/B11004027.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11004029.png)

![N-[2-(dimethylsulfamoyl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11004043.png)
![N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B11004047.png)

![methyl (2Z)-5-(2-methylpropyl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11004068.png)
